molecular formula C20H32O2 B1216114 Acutilol A CAS No. 182284-97-5

Acutilol A

Cat. No.: B1216114
CAS No.: 182284-97-5
M. Wt: 304.5 g/mol
InChI Key: YBQDGKYVLDZIDN-SGKAGNBOSA-N
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Description

Acutilol A is a diterpenoid compound derived from the marine brown alga Dictyota acutiloba, characterized by a pachydictyane carbon skeleton with a distinctive ∆1,10 double bond . It was first isolated from samples collected in Kauai, Hawaii, alongside its derivatives this compound acetate and Acutilol B. These compounds are renowned for their potent feeding deterrent activity against temperate herbivorous fish and sea urchins, such as Lagodon rhomboides and Arbacia punctulata, at concentrations as low as 13–18% of their natural levels in the alga . Additionally, crude extracts of D. acutiloba from India exhibit broad-spectrum antimicrobial activity against bacteria and fungi .

Properties

CAS No.

182284-97-5

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3aR,4R,5S)-5-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-3,8-dimethyl-1,3a,4,5,6,7-hexahydroazulen-4-ol

InChI

InChI=1S/C20H32O2/c1-12-6-10-16(13(2)8-11-17-20(4,5)22-17)19(21)18-14(3)7-9-15(12)18/h7,13,16-19,21H,6,8-11H2,1-5H3/t13-,16+,17?,18-,19-/m1/s1

InChI Key

YBQDGKYVLDZIDN-SGKAGNBOSA-N

SMILES

CC1=C2CC=C(C2C(C(CC1)C(C)CCC3C(O3)(C)C)O)C

Isomeric SMILES

CC1=C2CC=C([C@H]2[C@@H]([C@@H](CC1)[C@H](C)CCC3C(O3)(C)C)O)C

Canonical SMILES

CC1=C2CC=C(C2C(C(CC1)C(C)CCC3C(O3)(C)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Key Diterpenes from Dictyota Species

Compound Source Bioactivity Key Structural Features References
This compound D. acutiloba (Hawaii) Feeding deterrent (temperate herbivores), antimicrobial Pachydictyane skeleton, ∆1,10
Pachydictyol A D. dichotoma Feeding deterrent, cytotoxic (HeLa cells), anti-inflammatory Pachydictyane skeleton, hydroxyl
Dictyol B D. dichotoma Antiviral (HSV-1), anti-inflammatory Dictyol-type diterpene
Dictyotadiol D. dichotoma Cytotoxic (HCT-116, HepG2), antimalarial Dolabellane skeleton
Dictyoxide D. dichotoma Antifouling (against barnacle larvae) Epoxy group
Dictyocrenulol D. crenulata Insecticidal (mosquito larvae) Hydroazulenoid diterpene
14,15-Dihydroxy this compound 8-acetate D. acutiloba (derivative) Structural modification for enhanced solubility (predicted) Acetylated hydroxyl groups

Functional Differentiation

Feeding Deterrence

In contrast, Pachydictyol A from D. dichotoma demonstrates broader cytotoxic effects, inhibiting human cancer cell lines (HeLa) at IC50 values of 5–10 µg/mL .

Antimicrobial Activity

While this compound’s crude extracts show antibacterial and antifungal properties, Dictyotadiol from D. dichotoma and xenicanes from D. ciliolata exhibit targeted antifungal activity against Candida albicans . Dictyocrenulol ’s insecticidal activity against mosquito larvae further highlights the genus’s ecological versatility .

Therapeutic Potential

Dictyotadiol and dolabellanes from D. pfaffi demonstrate antiviral and antitubercular properties, unlike this compound, which lacks reported antiviral activity . Dictyoxide ’s antifouling activity against barnacle larvae is unique among these compounds, suggesting applications in marine coatings .

Mechanistic Insights

  • Structural Determinants : The ∆1,10 double bond in this compound likely enhances its interaction with herbivore taste receptors, contributing to deterrence. Acetylation (e.g., this compound acetate) increases lipid solubility, enhancing bioactivity .
  • Ecological Adaptation : The differential efficacy of this compound against temperate versus tropical herbivores reflects evolutionary adaptations in herbivore resistance to algal chemical defenses .

Q & A

Q. How can researchers align this compound study documentation with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodological Answer : Deposit raw datasets in repositories like Zenodo or ChEMBL with unique DOIs. Use standardized metadata (e.g., MIAME for microarray data). Publish protocols on platforms like Protocols.io and cite them in manuscripts. Adhere to ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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